

A Comparative Guide to the Structure-Activity Relationships of Rotenoid Analogs

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Compound of Interest

Compound Name: 12a-Hydroxydalpanol

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While specific structure-activity relationship (SAR) studies on **12a-Hydroxydalpanol** analogs are not readily available in the current body of scientific literature, a wealth of information exists for the broader class of rotenoids, to which **12a-Hydroxydalpanol** belongs. Rotenoids are a class of naturally occurring isoflavonoids, many of which exhibit significant cytotoxic and antiviral properties. This guide provides a comparative analysis of the SAR of various rotenoid analogs, drawing from published experimental data to elucidate the structural features crucial for their biological activity.

Cytotoxicity of Rotenoid Analogs

The cytotoxic effects of rotenoids have been extensively studied against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC₅₀) of different rotenoid analogs, highlighting the impact of structural modifications on their antiproliferative activity.

Table 1: Cytotoxicity of Carbonyl Group-Modified Rotenone Analogs^[1]

Compound	Modification	IC50 (μM) vs. MCF-7	IC50 (μM) vs. A549	IC50 (μM) vs. HCT116
Rotenone	Parent Compound	1.98	>100	n.d.
1	C=O converted to C=NOH (oxime)	2.56	0.28	n.d.
2	C=O reduced to CH-OH (alcohol)	3.11	0.45	n.d.
2i	C=O reduced to CH2 (alkene)	n.d.	0.11	n.d.
Doxorubicin	Positive Control	5.89	-	-
n.d. = not determined				

Table 2: Cytotoxicity of Rotenoid Glycosides from *Amorpha fruticosa*[\[2\]](#)

Compound	Glycosylation	IC50 (μM) vs. MCF-7	IC50 (μM) vs. HCT-116
4	New glycoside (amorphaside D)	3.90	>50
5	Known glycoside	<2.00	<2.00
6	Known glycoside	<2.00	<2.00
7	Known glycoside	0.95	>50
8	Known glycoside	34.08	>50
Cisplatin	Positive Control	13.40	18.52

Table 3: Cytotoxicity of Rotenoids from *Vicia faba*[\[3\]](#)

Compound	Cell Line	IC50 (μM)	Selectivity Index (SI)
Mixture of 1a and 1b	HCT-116	7.10	>7
MCF-7	3.73	>13	
501MeI	15.21	>3	
NIH/3T3 (non-tumor)	>50.00	-	
Doxorubicin	HCT-116	0.05	-
MCF-7	0.03	-	
501MeI	0.04	-	

From these data, several SAR trends can be observed:

- **Modification of the Carbonyl Group:** Modifications at the C-12 carbonyl group of rotenone can significantly influence cytotoxicity. For instance, conversion to an oxime (1) or reduction to an alcohol (2) or methylene group (2i) can enhance activity against the A549 lung cancer cell line.[\[1\]](#)
- **Glycosylation:** The presence and nature of a sugar moiety can dramatically affect cytotoxicity. Certain rotenoid glycosides (5 and 6) exhibit potent activity against both MCF-7 and HCT-116 cell lines, even surpassing the efficacy of cisplatin.[\[2\]](#)
- **Selective Cytotoxicity:** A mixture of rotenoids from *Vicia faba* demonstrated greater cytotoxicity against the MCF-7 breast cancer cell line and showed a high selectivity index, being significantly less toxic to non-tumorigenic NIH/3T3 cells.

Antiviral Activity of Rotenoid Analogs

Recent studies have also explored the antiviral potential of rotenoids. The following table summarizes the activity of several rotenoids against Respiratory Syncytial Virus (RSV) and Human Rhinovirus 2 (HRV-2).

Table 4: Antiviral Activity of Rotenoids from *Millettia oblata* ssp. *teitensis*

Compound	Virus	IC50 (μM)
3	HRV-2	4.2
6	RSV	0.4 - 10
8	RSV	0.4 - 10
10	RSV	0.4 - 10
11 (Isoflavone)	RSV	0.4 - 10
14 (Isoflavone)	RSV	0.4 - 10

These findings indicate that certain rotenoids and related isoflavones possess promising antiviral activities, suggesting another avenue for therapeutic development.

Inhibition of Mitochondrial Complex I

The primary mechanism of action for the cytotoxicity of many rotenoids is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). A comprehensive study on hydroxylated rotenoids has provided valuable insights into the SAR for this target.

Table 5: Inhibition of Mitochondrial Complex I by Hydroxylated Rotenoids

Compound	IC50 (nM)
Rotenone (1)	6.9
Deguelin (2)	10.6
Amorphigenin (3)	<10 μM
Dalpanol (4)	<10 μM
Dihydroamorphigenin (5)	<10 μM
Amorphigenol (6)	<10 μM

The study highlighted that 23 out of 29 hydroxylated derivatives of rotenone and deguelin inhibited complex I with IC50 values below 10 μM. Amorphigenin (3) and dihydroamorphigenin

(5) were particularly effective at selectively inhibiting the proliferation of prostate cancer cells over normal prostate cells. This suggests that hydroxylation can be a key modification to potentially reduce neurotoxicity while maintaining potent and selective anticancer activity.

Experimental Protocols

Cytotoxicity Assays (MTT Assay)

The antiproliferative activity of the rotenoid analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization and Absorbance Reading:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC₅₀ Calculation:** The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curves.

Antiviral Assays (Plaque Reduction Assay)

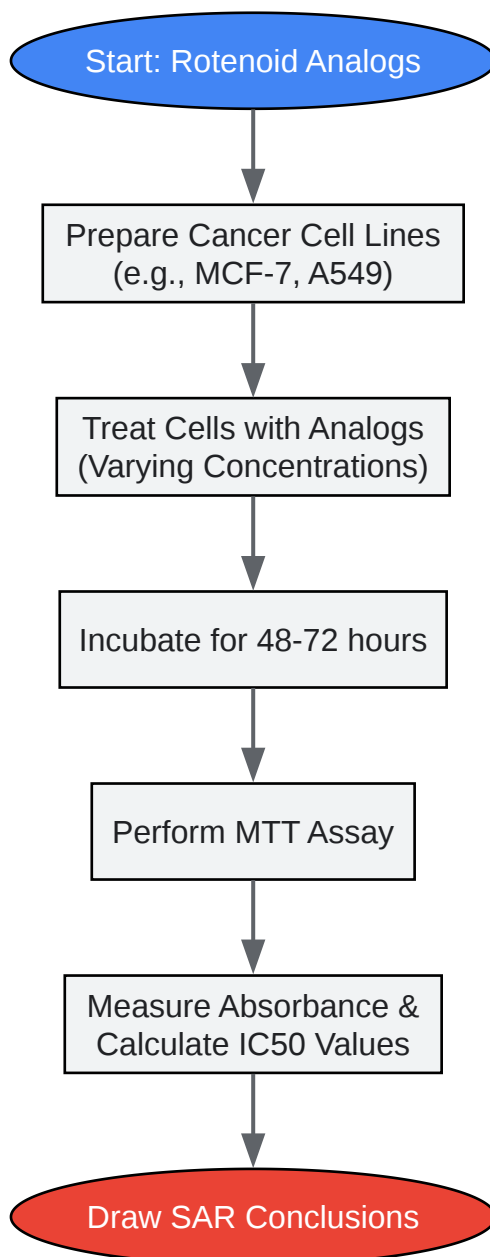
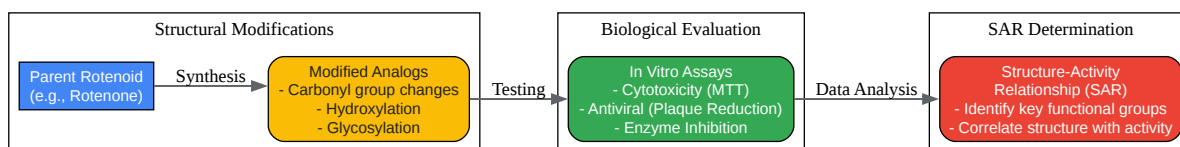
The antiviral activity can be assessed using a plaque reduction assay.

- **Cell Culture and Virus Infection:** A monolayer of host cells (e.g., HEp-2 for RSV) is grown in multi-well plates. The cells are then infected with the virus in the presence of serial dilutions of the test compounds.

- **Overlay and Incubation:** After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells, thus forming localized plaques. The plates are incubated for several days to allow for plaque development.
- **Plaque Visualization and Counting:** The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
- **IC50 Calculation:** The IC50 value is determined as the compound concentration that reduces the number of viral plaques by 50% compared to the untreated virus control.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the structure-activity relationship studies of rotenoids.



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References

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